![molecular formula C12H17BrN2O3S B14147437 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide CAS No. 333448-12-7](/img/structure/B14147437.png)
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide is a chemical compound with a complex structure that includes a brominated phenyl group, a methanesulfonyl group, and an isopropyl-acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide typically involves multiple steps. One common method includes the following steps:
Methanesulfonylation: The addition of a methanesulfonyl group to the brominated phenyl ring.
Amidation: The reaction of the methanesulfonylated bromophenyl compound with isopropylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using the same steps as in laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Wirkmechanismus
The mechanism of action of 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the methanesulfonyl group can form covalent bonds with nucleophilic sites. This dual interaction can inhibit enzyme activity or modulate protein function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(3-Chloro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a chlorine atom instead of bromine.
2-[(3-Methyl-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a methyl group instead of bromine.
2-[(3-Nitro-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide imparts unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s interaction with biological targets and its overall chemical reactivity.
Eigenschaften
CAS-Nummer |
333448-12-7 |
---|---|
Molekularformel |
C12H17BrN2O3S |
Molekulargewicht |
349.25 g/mol |
IUPAC-Name |
2-(3-bromo-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C12H17BrN2O3S/c1-9(2)14-12(16)8-15(19(3,17)18)11-6-4-5-10(13)7-11/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI-Schlüssel |
SRPTWFGOVRACKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)CN(C1=CC(=CC=C1)Br)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.